

# Application Notes and Protocols for Cell Permeability Assays with TR-14035

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## Compound of Interest

Compound Name: TR-14035

Cat. No.: B1682992

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**TR-14035** is a potent, orally active dual antagonist of  $\alpha 4 \beta 7$  and  $\alpha 4 \beta 1$  integrins.[1][2] These integrins play a crucial role in the recruitment of leukocytes to sites of inflammation, making **TR-14035** a compound of interest for inflammatory and autoimmune diseases.[1][3][4]

Understanding the cell permeability of **TR-14035** is a critical step in its development as a therapeutic agent, as it dictates the compound's ability to be absorbed and reach its target tissues.

This document provides detailed application notes and a comprehensive protocol for assessing the cell permeability of **TR-14035** using the Caco-2 cell monolayer model, a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1][5][6][7]

## Data Presentation

While specific experimental data on the cell permeability of **TR-14035** is not readily available in the public domain, the following tables summarize its known biological and pharmacokinetic properties. These values are essential for designing and interpreting cell permeability assays.

Table 1: Biological Activity of **TR-14035**

Target	IC50 (nM)	Cell Line	Assay Type
$\alpha 4\beta 7$ Integrin	7	RPMI-8866	Adhesion Assay
$\alpha 4\beta 1$ Integrin	87	-	-

Data sourced from MedchemExpress and other publications.[\[1\]](#)[\[4\]](#)[\[8\]](#)

Table 2: Pharmacokinetic Properties of **TR-14035**

Species	Administration	Dose (mg/kg)	Cmax ( $\mu\text{g eq./mL}$ )	T1/2 (h)	Oral Bioavailability (%)
Rat	Intravenous	3	-	0.28	-
Rat	Oral	10	0.18	-	17.1
Dog	Intravenous	3	-	0.81	-
Dog	Oral	10	0.10	-	13.2

Data sourced from MedchemExpress.[\[1\]](#)[\[2\]](#)

## Signaling Pathway

**TR-14035** exerts its effect by antagonizing  $\alpha 4\beta 7$  and  $\alpha 4\beta 1$  integrins, which are heterodimeric cell surface receptors crucial for leukocyte adhesion and migration.[\[3\]](#)[\[9\]](#) Upon binding their respective ligands, Vascular Cell Adhesion Molecule-1 (VCAM-1) for  $\alpha 4\beta 1$  and Mucosal Addressin Cell Adhesion Molecule-1 (MAdCAM-1) for  $\alpha 4\beta 7$ , these integrins initiate an "outside-in" signaling cascade.[\[10\]](#)[\[11\]](#) This signaling involves the recruitment of focal adhesion proteins such as talin and vinculin, leading to the activation of Focal Adhesion Kinase (FAK) and Src family kinases.[\[12\]](#) Downstream signaling pathways, including the MAPK/ERK pathway, are then activated, ultimately regulating gene expression and promoting cell adhesion, migration, and survival.[\[12\]](#) By blocking the initial ligand binding, **TR-14035** inhibits these downstream signaling events.



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**Caption: TR-14035 Signaling Pathway**

## Experimental Protocols

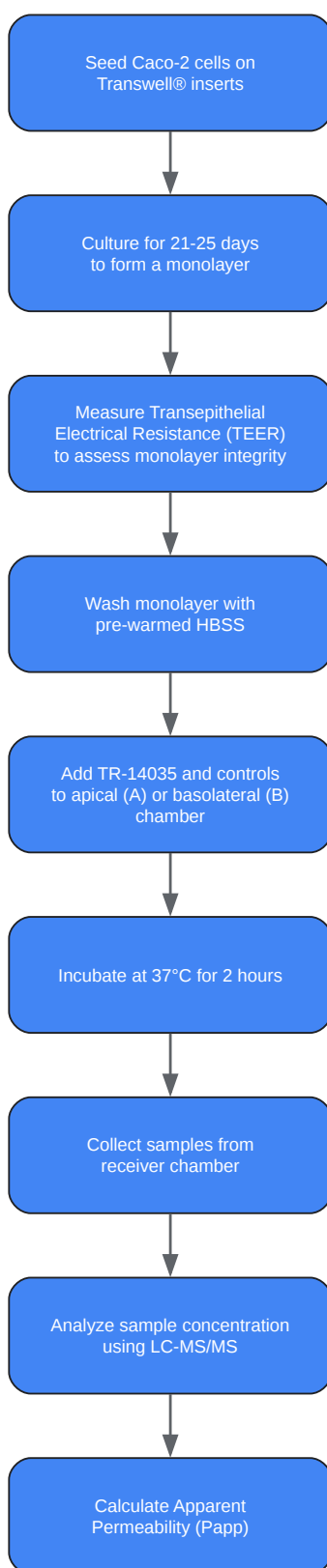
The following protocol outlines a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (P<sub>app</sub>) of **TR-14035** and to assess if it is a substrate of efflux transporters like P-glycoprotein (P-gp).

### Materials and Reagents

- Caco-2 cells (ATCC® HTB-37™)
- Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin
- Hanks' Balanced Salt Solution (HBSS) supplemented with 25 mM HEPES, pH 7.4

- **TR-14035**
- Lucifer yellow
- Control compounds:
  - High permeability: Propranolol
  - Low permeability: Atenolol
  - P-gp substrate: Digoxin
- Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)
- Cell culture plates
- Analytical instrumentation (e.g., LC-MS/MS)

Experimental Workflow



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